molecular formula C17H14N4OS2 B3438502 N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3438502
M. Wt: 354.5 g/mol
InChI Key: SQTBTTLIBZSGGU-UHFFFAOYSA-N
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Description

The compound N-(1,3-Benzothiazol-2-yl)-2-[(5-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a benzothiazole and a methyl-substituted benzodiazole moiety linked via a sulfanyl-acetamide bridge. The sulfanyl-acetamide motif is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10-6-7-11-13(8-10)20-16(18-11)23-9-15(22)21-17-19-12-4-2-3-5-14(12)24-17/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBTTLIBZSGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Formation of Benzodiazole Moiety: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The two moieties are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole or benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares core structural features with several synthesized analogs documented in the literature. A comparative analysis is provided below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Target Compound C₁₉H₁₅N₅OS₂* ~409.4† Benzothiazole, 5-methyl-benzodiazole, sulfanyl-acetamide bridge
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇N₄SO₃Cl 428.5 Chloro-methylphenyl, indolylmethyl-oxadiazole, sulfanyl-acetamide
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₂H₂₂N₄O₃S 422.0 Ethoxy-methylphenyl, indolylmethyl-oxadiazole, sulfanyl-acetamide
2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₁H₁₁N₃OS₂ 265.35 Benzyl-thiadiazole, sulfanyl-acetamide

*Estimated based on structural similarity; †Calculated using atomic masses.
Sources :

Key Observations :

Heterocyclic Core: The target compound’s benzothiazole and benzodiazole rings differ from analogs featuring oxadiazole (e.g., compounds 8t, 8u) or thiadiazole (e.g., ChemBK compound) cores. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to biological targets compared to oxadiazoles .

Substituent Effects: The 5-methyl group on the benzodiazole ring may confer steric and electronic effects distinct from the indolylmethyl or benzyl groups in analogs.

Molecular Weight : The target compound’s higher molecular weight (~409.4 g/mol) compared to simpler analogs (e.g., 265.35 g/mol for the thiadiazole derivative) suggests greater structural complexity, which could influence solubility and bioavailability .

Q & A

Q. How to design derivatives for enhanced selectivity?

  • Methodology :
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfonyl or phosphonate moieties to modulate solubility .
  • Prodrug Strategies : Introduce ester linkages (e.g., acetyl) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(13-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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